1-Boc-3-Chloroacetylindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

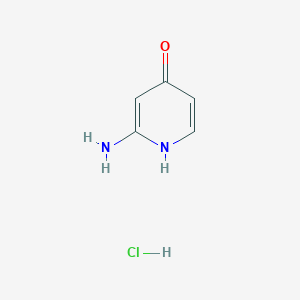

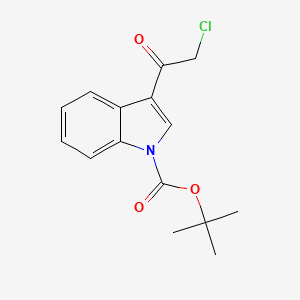

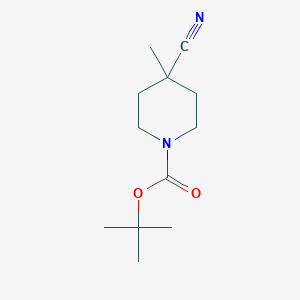

1-Boc-3-Chloroacetylindole is a specialty product for proteomics research applications . Its molecular formula is C15H16ClNO3 and it has a molecular weight of 293.75 .

Molecular Structure Analysis

The molecular structure of 1-Boc-3-Chloroacetylindole is represented by the formula C15H16ClNO3 . The PubChem CID for this compound is 46737193 .Chemical Reactions Analysis

The Boc group in 1-Boc-3-Chloroacetylindole is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3-Chloroacetylindole include a molecular weight of 293.75 and a molecular formula of C15H16ClNO3 .科学的研究の応用

Structural Analysis : The structure of related compounds like 1-chloroacetylindole-2,3(2H,3H)dione has been analyzed, revealing its planar heterocyclic ring and specific intermolecular interactions (Zukerman-Schpector et al., 1995).

Photocatalysis : Research on (BiO)2CO3 (BOC) highlights its application in photocatalysis, healthcare, and environmental science. The enhancement of photocatalytic performance via modification strategies, including doping with nonmetals, has been a significant focus (Ni et al., 2016).

Organic Synthesis : The compound has been used in chiral Brønsted acid-catalyzed direct Mannich reactions, which is a method for constructing beta-aminoketones, a crucial component in various chemical syntheses (Uraguchi & Terada, 2004).

Catalysis : Studies on rhodium-catalyzed synthesis involving isatin-derived N-Boc-protected ketimines illustrate the role of 1-Boc-3-Chloroacetylindole in catalytic processes, especially in the preparation of biologically active compounds (Marques & Burke, 2016).

Pharmaceuticals and Biochemistry : The compound's derivatives are used in the fabrication of various pharmaceutical and biochemical structures, such as 3-Acylaminopyrazole derivatives (Orsini et al., 2005).

Ionic Liquids and Catalysis : Its derivatives have been used in catalysis, particularly in N-tert-butyloxycarbonylation of amines using ionic liquids, demonstrating the compound's versatility in chemical reactions (Sarkar et al., 2011).

Peptidomimetics : Its derivatives are utilized in the synthesis of triazole-containing dipeptides and in the development of HSP90 inhibitors, demonstrating applications in medicinal chemistry (Ferrini et al., 2015).

Synthesis of Indole Derivatives : Research has shown the use of 3-chloroacetylindole in the formation of various indole derivatives, illustrating its role in synthetic chemistry (Smushkevich et al., 1970).

N-H-Bond Functionalization : The compound has been used in transition metal-catalyzed C–H and N–H-bond functionalization, important for the synthesis of complex organic compounds (Ghobrial et al., 2014).

Synthesis of Indazole Derivatives : It also finds application in the Suzuki Type cross-coupling reaction, a method crucial for the synthesis of indazole derivatives, highlighting its utility in pharmaceutical chemistry (Collot et al., 1999).

特性

IUPAC Name |

tert-butyl 3-(2-chloroacetyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-9-11(13(18)8-16)10-6-4-5-7-12(10)17/h4-7,9H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGLFESSRCCITR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673962 |

Source

|

| Record name | tert-Butyl 3-(chloroacetyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916818-18-3 |

Source

|

| Record name | tert-Butyl 3-(chloroacetyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372414.png)

![5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372417.png)

![4-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372418.png)

![5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372421.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1372422.png)

![3-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372424.png)

![2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1372431.png)

![7-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1372433.png)